N-cyclohexyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
CAS No.: 1775503-10-0
Cat. No.: VC7586946
Molecular Formula: C21H29N3O2
Molecular Weight: 355.482
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775503-10-0 |
|---|---|
| Molecular Formula | C21H29N3O2 |
| Molecular Weight | 355.482 |
| IUPAC Name | N-cyclohexyl-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
| Standard InChI | InChI=1S/C21H29N3O2/c1-23-18-14-15(20(25)22-16-8-4-2-5-9-16)11-12-17(18)21(26)24-13-7-3-6-10-19(23)24/h11-12,14,16,19H,2-10,13H2,1H3,(H,22,25) |
| Standard InChI Key | CEDPYOOGLOVQHC-UHFFFAOYSA-N |
| SMILES | CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCCCC4 |
Introduction
N-cyclohexyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives. It is recognized for its potential pharmacological properties and diverse biological activities, making it a subject of interest in medicinal chemistry research .
Synthesis and Preparation
The synthesis of N-cyclohexyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. Key synthetic methods may include the use of cyclohexylamine to achieve the desired cyclohexyl substitution on the quinazoline scaffold.
Biological Activities and Potential Applications
Compounds similar to N-cyclohexyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide may exhibit biological activity through interactions with specific cellular targets such as enzymes or receptors involved in various signaling pathways. The quinazoline class is known for its diverse therapeutic potentials, including anticancer, antiviral, and anti-inflammatory properties.
Analytical Methods
Relevant analyses for this compound often include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to confirm structural integrity and purity.
Data Table: Key Information
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume